molecular formula C4H2N6O6 B12546817 2-(Trinitromethyl)-1,3,5-triazine CAS No. 666179-35-7

2-(Trinitromethyl)-1,3,5-triazine

Cat. No.: B12546817
CAS No.: 666179-35-7
M. Wt: 230.10 g/mol
InChI Key: ATJLPJVCXWKNHQ-UHFFFAOYSA-N
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Description

2-(Trinitromethyl)-1,3,5-triazine is a high-energy heterocyclic compound based on the 1,3,5-triazine scaffold, a framework recognized for its utility in creating energetic materials . The integration of the trinitromethyl group onto this heterocyclic ring system contributes to high density and a favorable oxygen balance, which are critical properties for performance in energetic applications . Compounds of this class are the subject of ongoing research for use in solid composite propellants and as components in gas generant compositions, such as for airbag inflators . The synthesis of such trinitromethyl-substituted triazines often involves versatile nucleophilic substitution reactions on chlorotriazines like cyanuric chloride, allowing for the targeted introduction of explosophoric groups . Beyond their primary use in energetic materials, 1,3,5-triazine derivatives are extensively investigated for their biological activities, including potential use as antibacterial, anticancer, and antimicrobial agents, highlighting the versatility of this pharmacophore . The thermochemical properties of related trinitromethyl-1,3,5-triazines, including enthalpies of formation, are characterized to calculate their detonation characteristics and energy capabilities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

CAS No.

666179-35-7

Molecular Formula

C4H2N6O6

Molecular Weight

230.10 g/mol

IUPAC Name

2-(trinitromethyl)-1,3,5-triazine

InChI

InChI=1S/C4H2N6O6/c11-8(12)4(9(13)14,10(15)16)3-6-1-5-2-7-3/h1-2H

InChI Key

ATJLPJVCXWKNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trinitromethyl)-1,3,5-triazine typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methyl-1,3,5-triazine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the trinitromethyl group .

Industrial Production Methods

Industrial production of 2-(Trinitromethyl)-1,3,5-triazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trinitromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(Trinitromethyl)-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trinitromethyl)-1,3,5-triazine involves its interaction with molecular targets through its trinitromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the trinitromethyl group .

Comparison with Similar Compounds

Comparative Analysis with Similar Triazine Derivatives

2-(Trinitromethyl)-1,3,5-triazine
  • Substituent: Trinitromethyl (-C(NO₂)₃).
  • Synthesis : Destructive nitration of 2,4,6-tris(dicarboxymethylene)-1,3,5-triazine .
  • Key Properties : High OB (~200%), detonation velocity (~8,500 m/s), and sensitivity to friction/impact .
2-(Trinitroethoxy)-1,3,5-triazine Derivatives
  • Substituent: Trinitroethoxy (-OCH₂C(NO₂)₃).
  • Synthesis: Nucleophilic substitution of cyanuric chloride with trinitroethanol .
Thienyltriazines (e.g., 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine)
  • Substituent : Thiophene rings.
  • Synthesis : Cyclization of thiophene derivatives with cyanuric chloride .
  • Key Properties : Supramolecular interactions, catalytic behavior, and CO₂ sequestration capabilities .
Organophosphorus-Triazines
  • Substituent : Phosphorus-containing groups (e.g., -PO(OEt)₂).
  • Synthesis : Michaelis–Arbuzov rearrangement of cyanuric chloride .
  • Key Properties : Flame retardancy, thermal stability, and agrochemical applications .
Amino-Triazines (e.g., Melamine)
  • Substituent: Amino groups (-NH₂).
  • Synthesis : Nucleophilic substitution of cyanuric chloride with ammonia .
  • Key Properties: Biocompatibility, non-flammability, and use in resins/plastics .

Property and Application Comparison

Compound Oxygen Balance (OB) Sensitivity Key Applications Notable Features
2-(Trinitromethyl)-1,3,5-triazine ~200% High Explosives, propellants High detonation velocity
Trinitroethoxy-triazine ~150% Moderate Pharmaceuticals, NO donors Anti-tumor potential
Thienyltriazine N/A Low Catalysis, materials science CO₂ sequestration
Organophosphorus-triazine N/A Low Flame retardants, agrochemicals Thermal stability
Amino-triazine (Melamine) N/A Low Plastics, adhesives Biocompatibility

Reactivity and Stability

  • Trinitromethyl Group : Enhances oxidative capacity but increases sensitivity. Denitration reactions (e.g., with KI or hydrazine) yield less sensitive dinitromethyl derivatives .
  • Trinitroethoxy Group: Stabilizes the triazine core while retaining NO-release capability, suitable for biomedical use .
  • Thienyl/Phosphorus Groups : Improve thermal and chemical stability, enabling applications in harsh environments .

Research Findings and Industrial Relevance

  • Energetic Materials : 2-(Trinitromethyl)-1,3,5-triazine outperforms conventional explosives (e.g., TNT) in OB and detonation velocity but requires stabilization for safe handling .
  • Pharmaceuticals : Trinitroethoxy derivatives show promise as anti-tumor agents, though cytotoxicity studies are ongoing .
  • Functional Materials : Thienyltriazines are emerging in green chemistry for catalytic and environmental applications .

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